Ethyl 2-[2-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]propanoate;hydrochloride
Overview
Description
Ethyl 2-[2-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]propanoate;hydrochloride is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique chemical structure, which includes an ester group, a methoxy group, and a phenylethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]propanoate;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:
Formation of the ester group: This can be achieved by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the phenylethylamino group: This can be done through a nucleophilic substitution reaction, where a phenylethylamine reacts with a suitable leaving group on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Ethyl 2-[2-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]propanoate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-[2-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]propanoate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The phenylethylamino group can interact with receptors or enzymes, leading to changes in their activity. The ester and methoxy groups can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[2-methoxy-4-(methylamino)methyl]phenoxy]propanoate
- Ethyl 2-[2-methoxy-4-(ethylamino)methyl]phenoxy]propanoate
- Ethyl 2-[2-methoxy-4-(propylamino)methyl]phenoxy]propanoate
Uniqueness
Ethyl 2-[2-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]propanoate;hydrochloride is unique due to the presence of the phenylethylamino group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with certain molecular targets, making it valuable for research and development in various fields.
Properties
IUPAC Name |
ethyl 2-[2-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]propanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-5-25-21(23)16(3)26-19-12-11-17(13-20(19)24-4)14-22-15(2)18-9-7-6-8-10-18;/h6-13,15-16,22H,5,14H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRUSBPEMRERRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1)CNC(C)C2=CC=CC=C2)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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